Calculated LogP and CNS Drug-Likeness Advantage of the 3-Methyl Substituent Versus Des-Methyl Analog
The 3-methyl substitution on the cyclopentane ring increases computed LogP to 2.25 , compared to an estimated 1.8–2.0 for the des-methyl analog N-[2-(piperidin-1-yl)ethyl]cyclopentanamine (CAS 1184741-03-4) based on a methylene group contribution of +0.45 LogP units per aliphatic carbon . This LogP elevation places the target compound within the optimal CNS drug-likeness window (LogP 2–4) while the des-methyl analog approaches the lower boundary, suggesting superior passive blood-brain barrier permeability potential for the 3-methyl derivative.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | Computed LogP = 2.2505 (C13H26N2, MW 210.36) |
| Comparator Or Baseline | N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine (CAS 1184741-03-4, C12H24N2, MW 196.33); estimated LogP ≈ 1.8–2.0 (calculated from methylene group contribution) |
| Quantified Difference | ΔLogP ≈ +0.25 to +0.45 (3-methyl vs. des-methyl) |
| Conditions | In silico calculation; Leyan platform computed LogP for target; comparator LogP estimated from standard aliphatic carbon contribution (+0.45 per CH₂ group) |
Why This Matters
The LogP shift of +0.25–0.45 positions the target compound more favorably within CNS drug-likeness parameters, making it preferable for neurological target screening over its des-methyl analog.
